3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of dichloro, methylsulfonyl, and pyridazinyl groups attached to a benzenesulfonamide core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with a dichlorobenzenesulfonamide derivative. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and coupling catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve high efficiency and consistency in product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- 3,4-dichloro-N-(4-(6-(methylsulfonyl)pyrimidin-3-yl)phenyl)benzenesulfonamide
Uniqueness
The uniqueness of 3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide lies in its specific substitution pattern and the presence of both dichloro and methylsulfonyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S2/c1-27(23,24)17-9-8-16(20-21-17)11-2-4-12(5-3-11)22-28(25,26)13-6-7-14(18)15(19)10-13/h2-10,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCILVDFAEDOHCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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